molecular formula C14H16F3N3O B6750653 N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B6750653
M. Wt: 299.29 g/mol
InChI Key: RIPMJDIZRPKQHO-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and a trifluoroethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions through electrophilic substitution reactions.

    Attachment of the Trifluoroethoxy Group: The final step involves the nucleophilic substitution reaction where the trifluoroethoxy group is introduced to the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring and the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole and aniline derivatives.

Scientific Research Applications

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-diphenyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline
  • N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene

Uniqueness

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both dimethyl groups on the imidazole ring and the trifluoroethoxy group on the aniline moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-9-10(2)20-13(19-9)7-18-11-5-3-4-6-12(11)21-8-14(15,16)17/h3-6,18H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMJDIZRPKQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CNC2=CC=CC=C2OCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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